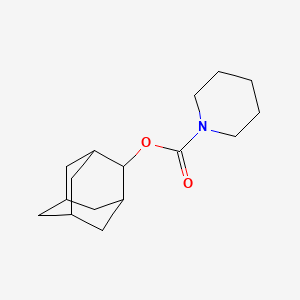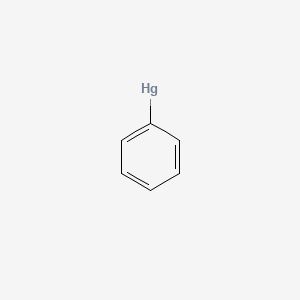
Phenylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmercury is an organomercury compound characterized by the presence of a phenyl group attached to a mercury atom. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound compounds, such as this compound acetate, have been utilized as preservatives, disinfectants, and fungicides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmercury compounds can be synthesized through several methods. One common route involves the reaction of phenylmagnesium bromide with mercuric chloride, resulting in the formation of this compound chloride. This compound can then be further reacted to produce other derivatives like this compound acetate.
Industrial Production Methods: In industrial settings, this compound compounds are often produced through the reaction of this compound chloride with acetic acid or other organic acids. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenylmercury compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound hydroxide.
Reduction: Reduction reactions can convert this compound compounds back to elemental mercury and phenyl derivatives.
Substitution: this compound compounds can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are employed.
Substitution: Various nucleophiles, including halides and thiols, can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound hydroxide, while reduction can produce elemental mercury and phenyl derivatives.
Scientific Research Applications
Phenylmercury compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and polymerization reactions.
Biology: Employed in studies of enzyme inhibition and protein interactions due to their ability to bind to thiol groups.
Medicine: Historically used as antiseptics and preservatives in pharmaceuticals, although their use has declined due to toxicity concerns.
Industry: Utilized in the production of fungicides, disinfectants, and as preservatives in paints and coatings.
Mechanism of Action
Phenylmercury compounds exert their effects primarily through the interaction with thiol groups in proteins and enzymes. This interaction can inhibit enzyme activity and disrupt cellular processes. The binding of this compound to thiol groups is a key mechanism by which it exerts its toxic effects, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Phenylmercury can be compared to other organomercury compounds such as methylmercury and ethylmercury:
Methylmercury: Known for its high toxicity and bioaccumulation in aquatic food chains. It is primarily a neurotoxin.
Ethylmercury: Used in vaccines as a preservative (thiomersal). It is less toxic than methylmercury and does not bioaccumulate to the same extent.
This compound: Unique in its applications as a fungicide and disinfectant. It has a different toxicity profile compared to methylmercury and ethylmercury, with specific uses in industrial and research settings.
This compound stands out due to its specific chemical properties and applications, particularly in industrial and research contexts where its reactivity and binding properties are advantageous.
Properties
CAS No. |
16056-36-3 |
|---|---|
Molecular Formula |
C6H5Hg |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
phenylmercury |
InChI |
InChI=1S/C6H5.Hg/c1-2-4-6-5-3-1;/h1-5H; |
InChI Key |
DCNLOVYDMCVNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



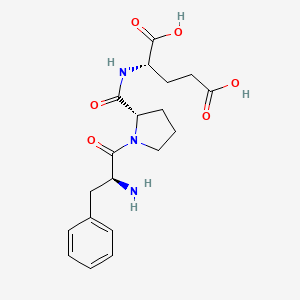
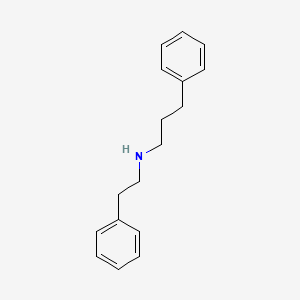
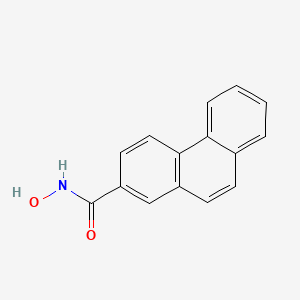
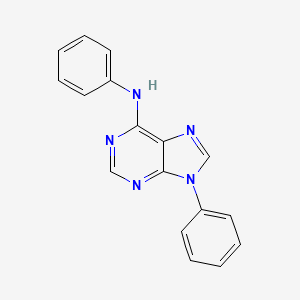
![N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[2-[(2-hydroxy-3-phenylpropanoyl)amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B10852605.png)
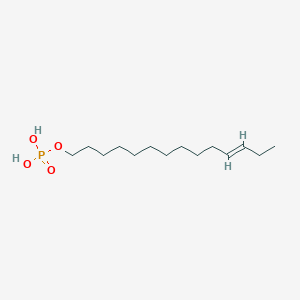


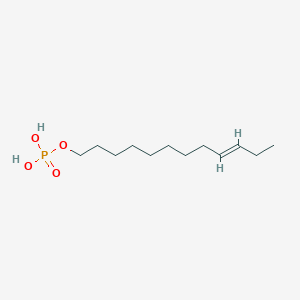
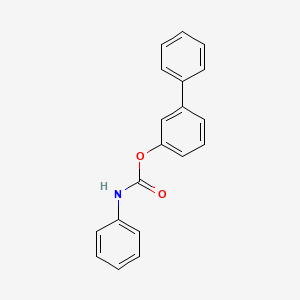
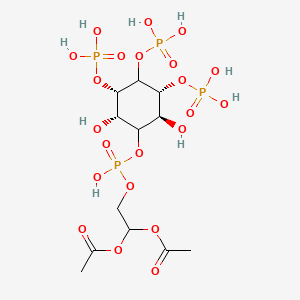
![2-hydroxy-3-(1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl)-2H-furan-5-one](/img/structure/B10852665.png)
